The synthesis of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The molecular structure of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate can be described based on its key functional groups:
The molecular formula is , and its InChI representation is InChI=1S/C17H14N2O4/c1-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ .
| Feature | Description |
|---|---|
| Molecular Weight | 302.30 g/mol |
| Functional Groups | Cyano, furan, acrylamide |
| Hybridization | sp² for double bonds |
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate can participate in various chemical reactions:
| Reaction Type | Major Products |
|---|---|
| Oxidation | Furan derivatives with various functional groups |
| Reduction | Amino derivatives |
| Substitution | Substituted acrylamide derivatives |
The mechanism of action for (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate involves its interactions with specific molecular targets within biological systems:
These interactions may lead to various biological effects, including antimicrobial and anticancer activities, making this compound a subject of interest in drug design .
The physical and chemical properties of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate are essential for understanding its behavior in different environments:
(E)-ethyl 2-(2-cyano-3-(furan-2-y)acrylamido)benzoate has several applications across different fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: